

Application Notes and Protocols: Analytical Standards for p-Cresyl Isovalerate

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Compound of Interest

Compound Name: *p-Cresyl isovalerate*

Cat. No.: *B1584962*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, methodologies, and protocols for the characterization and quantification of **p-cresyl isovalerate**. This document is intended to support research, quality control, and drug development activities where **p-cresyl isovalerate** is a compound of interest.

Introduction

p-Cresyl isovalerate (p-tolyl 3-methylbutanoate) is an ester known for its characteristic fruity and herbal odor, finding use in the fragrance and flavor industries.[1] Analytically, establishing a reliable standard and validated methods are crucial for its accurate quantification and quality assessment in various matrices. This document outlines the key properties of **p-cresyl isovalerate** and provides detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of p-Cresyl Isovalerate

A summary of the key physicochemical properties of **p-cresyl isovalerate** is presented in Table 1. This information is essential for the development of analytical methods and for understanding its behavior in different sample matrices.

Table 1: Physicochemical Data for **p-Cresyl Isovalerate**

| Property | Value | Reference |
|-------------------|--|-----------|
| Synonyms | p-Tolyl isovalerate, 4-Methylphenyl 3-methylbutanoate, Isovaleric acid p-tolyl ester | [2] |
| CAS Number | 55066-56-3 | [2] |
| Molecular Formula | C ₁₂ H ₁₆ O ₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [2] |
| Boiling Point | 125 °C @ 10 mmHg | [3] |
| Stability | May undergo hydrolysis in the presence of water to yield p-cresol and isovaleric acid. | [2] |

Analytical Standards

A commercially available analytical standard for **p-cresyl isovalerate** is "p-Tolyl Isovalerate, min 98% (GC)".[4] It is recommended to use a certified reference material (CRM) where available to ensure traceability and accuracy of measurements.

3.1. Handling and Storage

- **Storage:** Store the analytical standard in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
- **Handling:** Handle under an inert atmosphere to prevent hydrolysis and oxidation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

The following sections provide detailed protocols for the analysis of **p-cresyl isovalerate**. These are intended as a starting point for method development and should be validated for the specific application and matrix.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like **p-cresyl isovalerate**.

4.1.1. Sample Preparation (General Procedure)

- Liquid Samples (e.g., fragrance oils, beverages):
 - Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as dichloromethane or a solid-phase microextraction (SPME).
- Solid Samples (e.g., food matrices):
 - Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a solid-liquid extraction with low-temperature purification (SLE-LTP) for sample cleanup and extraction.

4.1.2. Instrumental Parameters

Table 2: Recommended GC-MS Parameters for **p-Cresyl Isovalerate** Analysis

| Parameter | Recommended Setting |
|------------------------|--|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |

4.1.3. Expected Results

- Retention Time: The retention time will be dependent on the specific column and conditions used.
- Mass Spectrum: The mass spectrum should exhibit characteristic fragments of **p-cresyl isovalerate**. Key fragments are summarized in Table 3.

Table 3: Key Mass Spectral Fragments for **p-Cresyl Isovalerate**

| m/z | Relative Intensity |
|-----|--------------------|
| 108 | 100 |
| 57 | ~33 |
| 41 | ~15 |
| 107 | ~15 |
| 77 | ~12 |

4.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection can be used for the quantification of **p-cresyl isovalerate**, particularly in samples where it is present at higher concentrations or when derivatization is employed. A phenyl-based stationary phase is recommended for enhanced separation of aromatic compounds.

4.2.1. Sample Preparation

- Dilute the sample in the mobile phase to a concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter before injection.

4.2.2. Instrumental Parameters

Table 4: Recommended HPLC-UV Parameters for **p-Cresyl Isovalerate** Analysis

| Parameter | Recommended Setting |
|------------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 μ L |
| UV Detector Wavelength | 220 nm |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the **p-cresyl isovalerate** analytical standard.

4.3.1. Sample Preparation

- Dissolve approximately 10-20 mg of the **p-cresyl isovalerate** standard in 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

4.3.2. Instrumental Parameters

Table 5: Recommended NMR Parameters for **p-Cresyl Isovalerate** Analysis

| Parameter | ¹ H NMR | ¹³ C NMR |
|------------------|-------------------------------------|-------------------------------------|
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl ₃ | CDCl ₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |

4.3.3. Expected Chemical Shifts

The expected chemical shifts for **p-cresyl isovalerate** are provided in Table 6. These are predicted values and should be confirmed with experimental data.

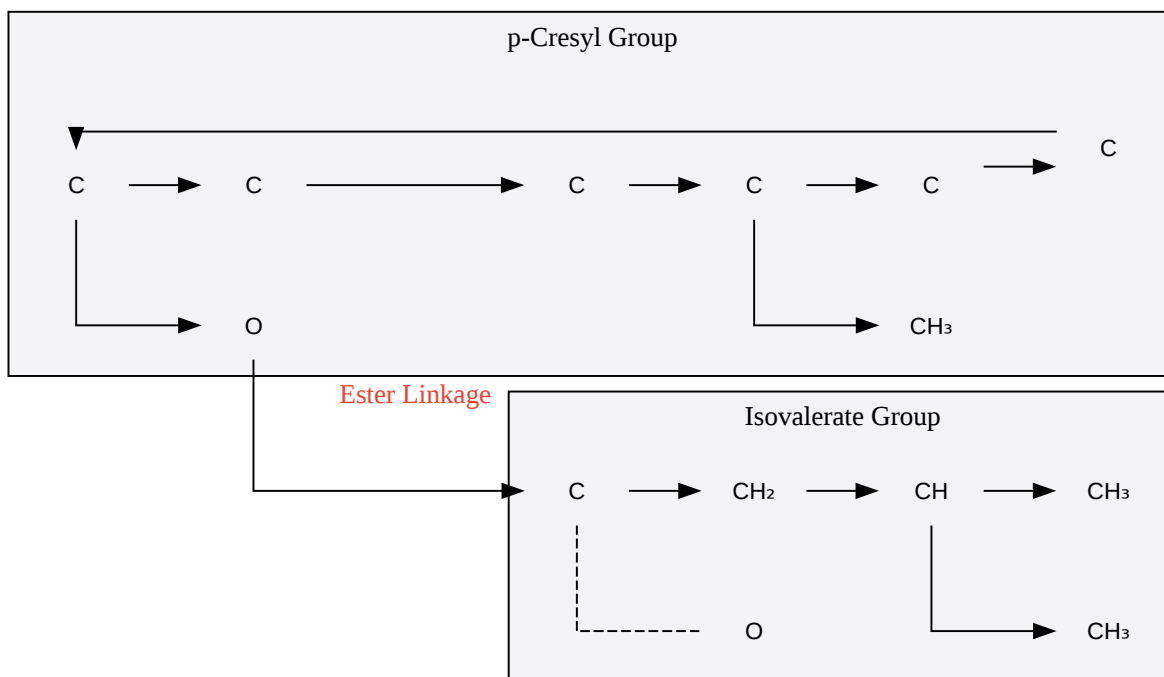
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for **p-Cresyl Isovalerate**

| Atom | ¹ H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) |
|----------------------------------|-------------------------------------|--------------------------------------|
| Aromatic CH | 6.9 - 7.2 | 120 - 135 |
| -CH ₂ - (isovalerate) | ~2.4 | ~45 |
| -CH- (isovalerate) | ~2.2 | ~26 |
| -CH ₃ (p-cresyl) | ~2.3 | ~21 |
| -CH ₃ (isovalerate) | ~1.0 | ~22 |

Visualizations

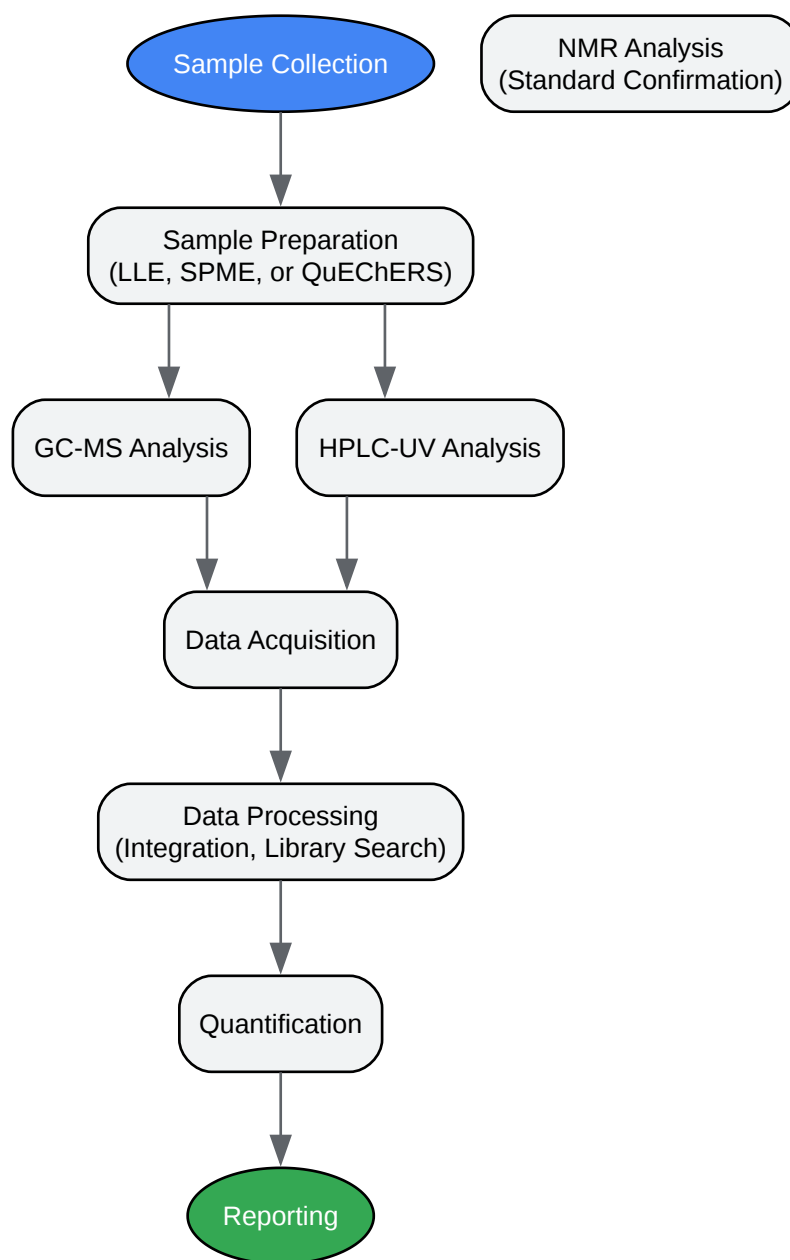
5.1. Chemical Structure and Workflow Diagrams

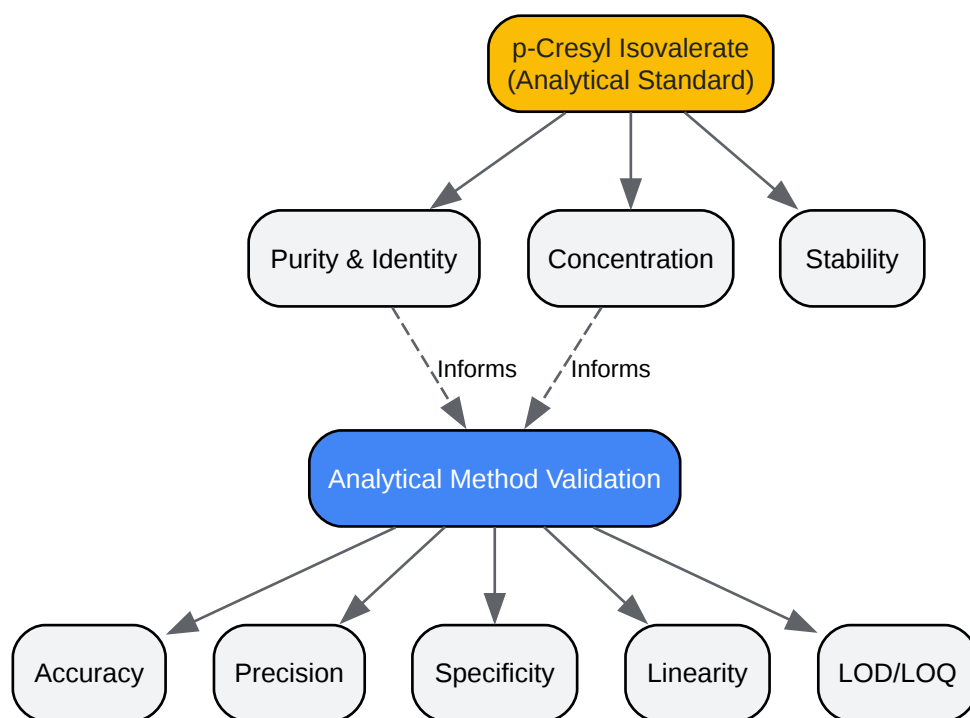
The following diagrams illustrate the chemical structure of **p-cresyl isovalerate** and the general analytical workflow.



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Caption: Chemical structure of **p-cresyl isovalerate**.





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- To cite this document: BenchChem. [Application Notes and Protocols: Analytical Standards for p-Cresyl Isovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584962#analytical-standards-for-p-cresyl-isovalerate>]

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